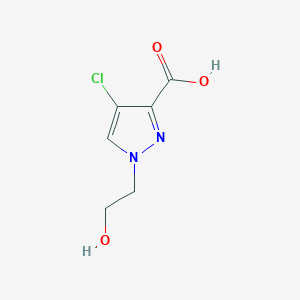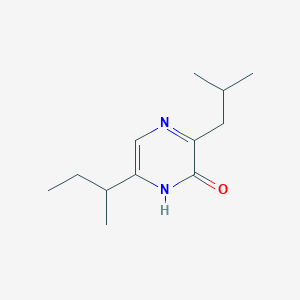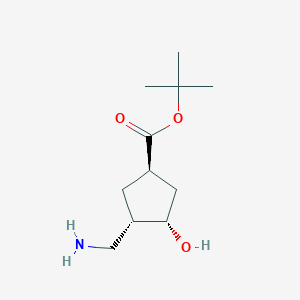
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a cyclopentane ring with three distinct substituents: an aminomethyl group, a hydroxyl group, and a carboxylate group, all arranged in a specific stereochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Substituents: The aminomethyl, hydroxyl, and carboxylate groups are introduced through various functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the aminomethyl group can be added through reductive amination.
Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the carboxylate group.
Substitution: Formation of various substituted cyclopentane derivatives.
科学的研究の応用
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved can vary but often include modulation of biochemical processes and signaling pathways.
類似化合物との比較
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1 |
InChIキー |
VTFJLPVDBYVBKB-VGMNWLOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN |
正規SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


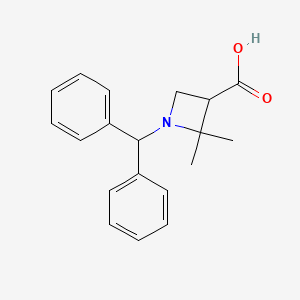
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
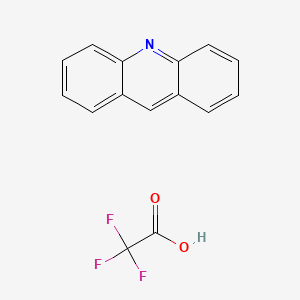
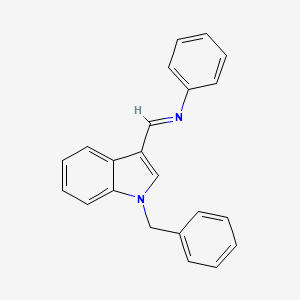
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
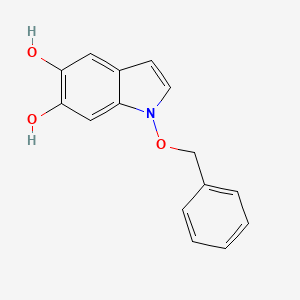
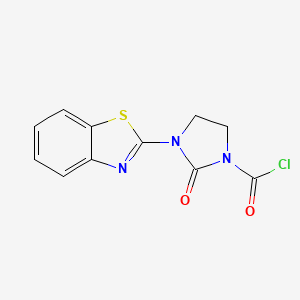
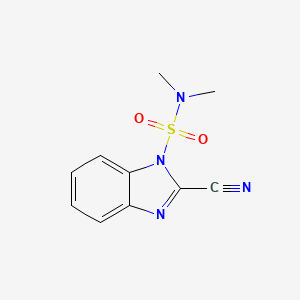
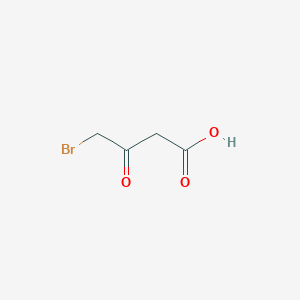
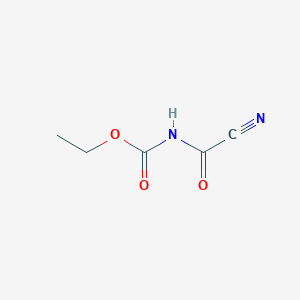
![12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
